DEXAMETHASONE SODIUM PHOSPHATE

Description

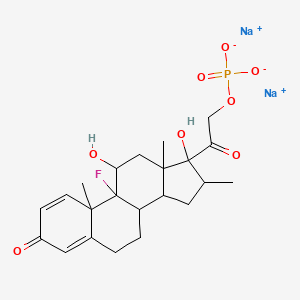

Structure

2D Structure

Properties

IUPAC Name |

disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQGRYPOISRTQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNa2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Dexamethasone Sodium Phosphate

Glucocorticoid Receptor (GR) Interactions and Signaling Cascades

The cellular effects of dexamethasone (B1670325) are initiated by its binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that resides primarily in the cytoplasm of nearly every cell type. patsnap.com This interaction triggers a series of events that culminate in altered gene expression.

Ligand Binding Dynamics and Conformational Changes of GR

As a lipophilic molecule, dexamethasone diffuses across the cell membrane and binds with high affinity to the glucocorticoid receptor (GR) located in the cytoplasm. patsnap.comclinpgx.org In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSP), such as HSP90, which maintain the receptor in a conformation that is capable of binding the ligand but is otherwise inactive. clinpgx.org

The binding of dexamethasone to the ligand-binding domain of the GR induces a significant conformational change in the receptor protein. patsnap.com This change causes the dissociation of the associated chaperone proteins, unmasking the nuclear localization signals of the GR. wikipedia.org This unmasking is a critical step that allows the activated ligand-receptor complex to move from the cytoplasm to the nucleus. patsnap.comwikipedia.org

Nuclear Translocation and Glucocorticoid Response Element (GRE) Binding

Following activation and the conformational shift, the dexamethasone-GR complex translocates into the cell nucleus. patsnap.comclinpgx.org This process has been observed in various cell types, including cardiomyocytes and cochlear cells. researchgate.netnih.gov Studies in cardiomyocytes have demonstrated that dexamethasone treatment is sufficient to induce the cytoplasmic-to-nuclear translocation of the GR. researchgate.netahajournals.org Similarly, research on guinea pig cochlear cells showed that dexamethasone induces nuclear translocation of the GR. nih.gov

Once inside the nucleus, the dexamethasone-GR complex typically forms a homodimer (a complex of two identical receptor units). This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. patsnap.comwikipedia.org The binding of the GR dimer to GREs serves as a molecular switch, directly influencing the rate of transcription of these genes. patsnap.com

Genomic Mechanisms: Transcriptional Regulation and Gene Expression Modulation

The primary mechanism of action for dexamethasone is genomic, involving the direct and indirect regulation of gene transcription. These effects are responsible for the majority of its anti-inflammatory, immunosuppressive, and metabolic actions. clinpgx.org

Direct Gene Regulation: Upregulation and Downregulation of Target Genes

The interaction of the dexamethasone-GR complex with GREs can either enhance (transactivation) or suppress (transrepression) the transcription of specific genes. patsnap.com

Upregulation (Transactivation): By binding to positive GREs, the GR complex recruits coactivator proteins and the general transcription machinery to the gene promoter, leading to an increase in the synthesis of messenger RNA (mRNA) and, consequently, the protein. A key example of this is the increased expression of anti-inflammatory proteins like Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the inflammatory cascade. drugbank.comguidetopharmacology.org Other upregulated anti-inflammatory genes include Interleukin-10 (IL-10). drugbank.com

Downregulation (Transrepression): The GR complex can also bind to negative GREs (nGREs), leading to the displacement of coactivators and the recruitment of corepressors, thereby decreasing gene transcription. wikipedia.org This mechanism contributes to the downregulation of numerous pro-inflammatory genes. patsnap.com Dexamethasone has been shown to decrease the expression of genes encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-13 (IL-13). patsnap.comclinpgx.org

The table below summarizes key genes whose expression is modulated by Dexamethasone.

| Gene Category | Gene Name | Effect of Dexamethasone | Primary Function |

| Anti-inflammatory | Annexin A1 (ANXA1) | Upregulation | Inhibition of Phospholipase A2 |

| Anti-inflammatory | Interleukin-10 (IL-10) | Upregulation | Immunosuppressive Cytokine |

| Pro-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Pro-inflammatory Cytokine |

| Pro-inflammatory | Interleukin-1 (IL-1) | Downregulation | Pro-inflammatory Cytokine |

| Pro-inflammatory | Interleukin-6 (IL-6) | Downregulation | Pro-inflammatory Cytokine |

| Pro-inflammatory | Interleukin-13 (IL-13) | Downregulation | Pro-inflammatory Cytokine |

Transrepression of Inflammatory Gene Transcription Factors

Beyond direct DNA binding, a major component of dexamethasone's anti-inflammatory action is its ability to interfere with the activity of other transcription factors that drive inflammatory responses. This protein-protein interaction is a form of transrepression.

The Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a vast number of genes involved in inflammation, immunity, and cell survival. researchgate.net Dexamethasone potently suppresses the NF-κB signaling pathway. drugbank.comnih.gov

The activated glucocorticoid receptor can physically interact with components of the NF-κB pathway, particularly the p65 subunit. nih.gov This interaction prevents NF-κB from binding effectively to its DNA target sequences in the promoters of pro-inflammatory genes, thereby inhibiting their transcription. sci-hub.se Research in rat brains demonstrated that dexamethasone administration decreased NF-κB DNA binding activity and that this inhibition was indicated by the co-precipitation of glucocorticoid receptors with the p65 NF-κB subunit. nih.gov This mechanism does not necessarily involve increasing the levels of the natural NF-κB inhibitor, IκBα; in fact, some studies show dexamethasone may even lower IκBα levels. nih.gov By attenuating the NF-κB pathway, dexamethasone effectively suppresses the production of a wide range of inflammatory mediators. nih.govsci-hub.se

The table below details key components of the NF-κB pathway affected by Dexamethasone.

| Pathway Component | Role in NF-κB Pathway | Effect of Dexamethasone |

| p65 (RelA) | Key transactivating subunit of NF-κB | GR physically interacts with p65, inhibiting its DNA binding |

| p-IKKβ | Kinase that phosphorylates IκBα, leading to NF-κB activation | Levels are reduced by Dexamethasone treatment |

| p-IκBα | Inhibitory protein; its phosphorylation leads to its degradation | Levels are reduced by Dexamethasone treatment |

| NF-κB DNA Binding | The crucial step for activating gene transcription | Attenuated/decreased by Dexamethasone |

Regulation of Specific Inflammatory Mediators and Proteins

Dexamethasone is a potent inhibitor of Cyclooxygenase-2 (COX-2) expression nih.gov. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain nih.govresearchgate.net. The suppression of COX-2 by dexamethasone occurs through multiple mechanisms.

One primary mechanism is the destabilization of COX-2 messenger RNA (mRNA) nih.gov. Dexamethasone achieves this by inhibiting the mitogen-activated protein kinase (MAPK) p38 signaling cascade, a pathway that normally enhances the stability of COX-2 mRNA nih.gov. This inhibition is dependent on the glucocorticoid receptor and requires ongoing transcription, suggesting it is a secondary genomic effect nih.gov. Furthermore, dexamethasone can interfere with the transcriptional activation of the COX-2 gene by inhibiting the activity of other transcription factors, such as the nuclear factor of activated T cells (NFAT) nih.gov.

Glucocorticoids, including dexamethasone, indirectly inhibit the activity of phospholipase A2 (PLA2) drugbank.comdroracle.ai. PLA2 is a critical enzyme that releases arachidonic acid from cell membrane phospholipids. Arachidonic acid is the precursor for the synthesis of a wide range of pro-inflammatory lipid mediators, including prostaglandins, leukotrienes, and thromboxanes droracle.ai.

The inhibition is not direct but is mediated through the induction of a class of proteins known as annexins, particularly Annexin A1 (also called lipocortin-1) droracle.ai. Dexamethasone upregulates the synthesis of these phospholipase A2-inhibitory proteins (PLIPs) nih.gov. By inducing these inhibitory proteins, dexamethasone effectively blocks the first step in the arachidonic acid cascade, leading to a broad-spectrum anti-inflammatory effect by reducing the production of all downstream eicosanoids drugbank.comdroracle.ai. Research in mouse macrophages has shown that dexamethasone treatment leads to a progressive reduction of the 85 kDa PLA2 levels, which is accompanied by a partial inhibition of arachidonate (B1239269) release nih.gov.

A cornerstone of dexamethasone's anti-inflammatory action is its ability to suppress the production and release of pro-inflammatory cytokines. It significantly inhibits the expression of genes encoding cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govresearchgate.net.

In human monocytes, dexamethasone suppresses both spontaneous and lipopolysaccharide (LPS)-stimulated release of TNF-α in a concentration-dependent manner nih.gov. Similarly, in precursors of human muscle regeneration, high concentrations of dexamethasone prevent TNF-α- and LPS-stimulated IL-6 secretion nih.gov. Studies on human retinal microvascular pericytes demonstrated that dexamethasone potently inhibits TNF-α-induced secretion of IL-6, with an IC50 (half-maximal inhibitory concentration) between 2 and 6 nM arvojournals.org. This broad suppression of key inflammatory signaling molecules disrupts the inflammatory cascade, preventing the recruitment and activation of immune cells and mitigating tissue damage.

| Cytokine | Stimulus | Cell Type | Effect of Dexamethasone | Reference |

| TNF-α | Lipopolysaccharide (LPS) | Human Monocytes / PBMC | Suppression of release | nih.gov |

| IL-6 | TNF-α, LPS | Human Muscle Precursors | Prevention of secretion | nih.gov |

| IL-6 | TNF-α | Human Retinal Pericytes | >80% inhibition | arvojournals.org |

| TNF-α | Lipopolysaccharide (LPS) | Activated Macrophages | Significant suppression of secretion | researchgate.net |

In addition to repressing pro-inflammatory genes, dexamethasone actively promotes the synthesis and cell-surface expression of anti-inflammatory proteins, most notably Annexin A1 (ANXA1) ukm.my. ANXA1 is a key mediator of the anti-inflammatory effects of glucocorticoids ukm.my.

Dexamethasone treatment upregulates the expression of ANXA1 and causes its translocation from the cytoplasm to the cell surface oup.comnih.gov. This surface-expressed ANXA1 can then exert autocrine and paracrine effects, such as inhibiting leukocyte migration and promoting the resolution of inflammation oup.com. For instance, the dexamethasone-mediated enhancement of phagocytosis of apoptotic eosinophils by A549 lung epithelial cells is dependent on the upregulation of surface ANXA1 nih.gov. This upregulation is a crucial mechanism by which glucocorticoids actively resolve inflammation, rather than simply suppressing its initiation ukm.my.

Non-Genomic Glucocorticoid Actions in Cellular Processes

Beyond the well-documented genomic effects that involve changes in gene expression, dexamethasone can also elicit rapid, non-genomic actions nih.govannualreviews.org. These effects occur within seconds to minutes and are too rapid to be explained by transcription and protein synthesis nih.gov. They are often initiated through interactions with membrane-bound glucocorticoid receptors (mGR) or by direct physicochemical interactions with cellular membranes nih.govannualreviews.org.

Non-genomic signaling can involve the rapid activation of intracellular second messenger cascades and protein kinases nih.gov. For example, dexamethasone can rapidly activate protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3-K), and the mitogen-activated protein kinase (MAPK) pathway oup.comnih.gov. A specific example is the rapid (within minutes) serine-phosphorylation and translocation of Annexin A1 to the cell membrane, an effect that is inhibited by GR antagonists but not by inhibitors of transcription or protein synthesis oup.comoup.com. These non-genomic pathways allow for immediate cellular responses to glucocorticoids, complementing their longer-term genomic actions and contributing to effects such as rapid negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis nih.gov.

| Non-Genomic Action | Timeframe | Mediating Pathway | Cellular Outcome | Reference |

| Annexin A1 Translocation | Minutes | GR, PKC, PI3-K, MAPK | Translocation of phosphorylated ANXA1 to the cell surface | oup.com |

| MAPK Activation | < 15 minutes | Putative mGR, PKC | Activation of ERK1/2, p38, and JNK | nih.gov |

| CRH Release Inhibition | Minutes | Membrane GR | Suppression of HPA axis activation | nih.gov |

Interactions with Membrane-Bound Glucocorticoid Receptors

Dexamethasone can produce rapid, genomic-independent activities by targeting membrane-bound glucocorticoid receptors (mGCRs). clinpgx.org These receptors are involved in rapid steroid signaling. symbiosisonlinepublishing.com The binding of dexamethasone to mGCRs can lead to the impairment of T-cell receptor signaling. clinpgx.orgsymbiosisonlinepublishing.com Studies have shown that the human glucocorticoid receptor (GR) gene encodes for both the cytosolic (cGR) and membrane-bound forms of the receptor. nih.gov The interaction of glucocorticoids with plasma membranes results in reduced calcium and sodium cycling, which contributes to immunosuppression. symbiosisonlinepublishing.com This interaction can also affect membrane-associated proteins, influencing lipid peroxidation and membrane permeability. symbiosisonlinepublishing.com

Impairment of T-Cell Receptor (TCR) Signaling Pathways

Dexamethasone has been shown to inhibit T-cell receptor (TCR) signaling. clinpgx.org This impairment is a key aspect of its immunosuppressive activity. The TCR signaling pathway is crucial for T-cell activation and the subsequent immune response. kegg.jp Dexamethasone's interference with this pathway occurs through multi-protein complexes linked to the TCR that include the glucocorticoid receptor. clinpgx.org

A critical mechanism by which dexamethasone impairs TCR signaling is through the inhibition of Lymphocyte-Specific Protein Tyrosine Kinase (Lck). clinpgx.org Lck is a key enzyme that initiates the TCR signaling cascade. nih.gov Dexamethasone has been found to downregulate Lck expression, which in turn suppresses lymphocyte activation. nih.gov This downregulation occurs in a glucocorticoid receptor-dependent manner. nih.gov Furthermore, dexamethasone can cause the redistribution of Lck out of lipid rafts following T-cell activation, which attenuates its activity. nih.gov Studies have shown that inhibiting Lck can enhance the sensitivity of lymphoid cells to glucocorticoids. nih.gov

Heat Shock Protein 90 (HSP90) is a chaperone protein that plays a crucial role in the function of the glucocorticoid receptor. nih.govwikipedia.org HSP90 is a component of the multi-protein complex that associates with the glucocorticoid receptor, maintaining it in an inactive state in the cytoplasm. clinpgx.orgsymbiosisonlinepublishing.com Upon binding of dexamethasone to the receptor, HSP90 is released, allowing the receptor to translocate to the nucleus and exert its genomic effects. youtube.com HSP90 is also involved in the TCR-linked GCR multi-protein complexes, highlighting its role in the non-genomic actions of dexamethasone. clinpgx.org The proper functioning of HSP90 is necessary for the steroid-dependent movement of the glucocorticoid receptor through the cytoplasm. nih.gov

Immunomodulatory and Anti-Inflammatory Cellular Phenotypes

The molecular interactions of dexamethasone sodium phosphate (B84403) translate into significant immunomodulatory and anti-inflammatory effects at the cellular level. These effects are characterized by changes in the dynamics, proliferation, and function of various immune cells.

Modulation of Leukocyte Dynamics and Proliferation

Dexamethasone significantly alters the dynamics and proliferation of leukocytes. Treatment with dexamethasone can induce leukocytosis, which is characterized by neutrophilia (an increase in neutrophils), lymphopenia (a decrease in lymphocytes), eosinopenia (a decrease in eosinophils), and monocytosis (an increase in monocytes). nih.gov This leads to an increased neutrophil-to-lymphocyte ratio. nih.gov

Dexamethasone also suppresses lymphocyte proliferation. nih.govnih.gov This inhibition of proliferation is a key component of its immunosuppressive action. For instance, dexamethasone has been shown to inhibit the proliferation of peripheral blood mononuclear cells in a dose-dependent manner. nih.gov

| Leukocyte Type | Effect of Dexamethasone |

|---|---|

| Neutrophils | Increased count (Neutrophilia) |

| Lymphocytes | Decreased count (Lymphopenia) and suppressed proliferation |

| Eosinophils | Decreased count (Eosinopenia) |

| Monocytes | Increased count (Monocytosis) |

Regulation of Macrophage Polarization (M1/M2 Phenotype Conversion)

Dexamethasone sodium phosphate plays a critical role in modulating the polarization of macrophages, steering them from a pro-inflammatory (M1) phenotype towards an anti-inflammatory (M2) phenotype. nih.govresearchgate.netnih.gov This shift is fundamental to resolving inflammation and promoting tissue repair. In inflammatory environments, dexamethasone can induce M2 polarization, which is characterized by the production of anti-inflammatory cytokines like IL-10 and TGF-β, while suppressing the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. researchgate.net Studies using this compound have shown it can be delivered to inflammatory M1 macrophages to restrict the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa-B (NF-κB). nih.govnih.gov This ultimately reverses the M1 polarization, promoting an anti-inflammatory state. nih.gov This regulation of macrophage polarization is a key strategy for the therapeutic effects of dexamethasone in inflammatory conditions. nih.govresearchgate.net

Control of Cytokine and Chemokine Secretion Profiles

A central aspect of the anti-inflammatory action of this compound is its ability to control the secretion of various signaling molecules, including cytokines and chemokines.

Dexamethasone exerts significant control over the production of pro-inflammatory mediators. While Transforming Growth Factor-β1 (TGF-β1) is a pleiotropic cytokine that can have anti-inflammatory properties, such as inhibiting the expression of the chemokine RANTES (CCL5), under certain inflammatory contexts, its sustained expression is associated with fibrosis. nih.gov Dexamethasone treatment in models of lung fibrosis has been shown to downregulate the gene expression of TGF-β1. acs.org

Furthermore, dexamethasone can reduce the levels of nitric oxide (NO), a signaling molecule with pro-inflammatory effects at high concentrations. A nitric oxide-releasing derivative of dexamethasone, while also providing NO, demonstrated potent anti-inflammatory effects by reducing lung edema, cytokine levels, and oxidative modifications in an experimental model of acute respiratory distress syndrome (ARDS). nih.gov The base compound, dexamethasone, is known to inhibit inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. drugbank.com

Increase in Anti-inflammatory Cytokines (e.g., MIP-1α, IL-10)

This compound has been shown to modulate the production of cytokines, leading to an increase in anti-inflammatory mediators. In a study involving lipopolysaccharide (LPS)-activated BV-2 microglial cells, treatment with this compound resulted in an increased production of Macrophage Inflammatory Protein-1α (MIP-1α) and Interleukin-10 (IL-10) nih.gov. This effect is noteworthy as LPS, a potent inflammatory stimulus, typically decreases the production of these two cytokines in this cell line nih.gov. The upregulation of IL-10 is a key anti-inflammatory mechanism, as IL-10 is a well-established inhibitor of pro-inflammatory cytokine synthesis.

The table below summarizes the effect of this compound on the secretion of these anti-inflammatory cytokines in LPS-stimulated BV-2 microglial cells.

| Cytokine | Effect of LPS Stimulation | Effect of this compound Treatment in LPS-Stimulated Cells |

| MIP-1α | Decreased Production | Increased Production nih.gov |

| IL-10 | Decreased Production | Increased Production nih.gov |

Modulation of Specific Intracellular Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways involved in neuroinflammation. In the context of microglial cells, which are the primary immune cells of the central nervous system, this compound has been demonstrated to inhibit pathways activated by inflammatory stimuli such as LPS nih.govresearchgate.net.

Research has elucidated that this compound can block the activation of the TNF receptor-associated factor 6 (TRAF6), transforming growth factor-β-activated kinase 1 (TAK1), and c-Jun N-terminal kinase (JNK) signaling axis in BV-2 microglial cells nih.gov. This pathway is a critical component of the cellular response to inflammatory signals. Specifically, the activation of TRAF6, and the subsequent phosphorylation of TAK1 and JNK, are key steps in the production of inflammatory mediators. By inhibiting the activation of these signaling molecules, this compound effectively dampens the inflammatory response in microglial cells nih.gov.

Further investigation into the molecular mechanisms reveals that this compound markedly suppresses the degradation of Interleukin-1 receptor-associated kinase 1 (IRAK-1) and IRAK-4 induced by LPS in BV-2 microglial cells nih.gov. IRAK-1 and IRAK-4 are crucial signaling molecules downstream of Toll-like receptors, which recognize inflammatory molecules like LPS. The degradation of IRAK-1 and IRAK-4 is a necessary step for the propagation of the inflammatory signal. By preventing their degradation, this compound interferes with this signaling cascade, leading to a reduction in the neuroinflammatory response nih.govresearchgate.net.

The following table outlines the inhibitory effects of this compound on key components of the neuroinflammatory pathway in LPS-activated BV-2 microglial cells.

| Signaling Molecule/Process | Effect of LPS Stimulation | Effect of this compound Treatment |

| IRAK-1 Degradation | Induced | Suppressed nih.gov |

| IRAK-4 Degradation | Induced | Suppressed nih.gov |

| TRAF6 Activation | Activated | Blocked nih.gov |

| p-TAK1 Activation | Activated | Blocked nih.gov |

| p-JNK Activation | Activated | Blocked nih.gov |

Beyond its anti-inflammatory effects, dexamethasone has been shown to interfere with signaling pathways related to neuronal growth and differentiation. Studies using the rat pheochromocytoma-derived PC12 cell line, a common model for neuronal differentiation, have demonstrated that dexamethasone can attenuate neurite outgrowth induced by Nerve Growth Factor (NGF) nih.govnih.gov.

A key mechanism underlying the inhibitory effect of dexamethasone on NGF-induced neurite outgrowth is the suppression of Akt phosphorylation nih.gov. Akt, also known as protein kinase B, is a serine/threonine-specific protein kinase that plays a critical role in cell survival and proliferation, and is a downstream effector of NGF signaling. In PC12 cells, NGF treatment leads to a gradual increase in the levels of phosphorylated Akt (p-Akt) nih.gov. However, pretreatment with dexamethasone suppresses this NGF-induced phosphorylation of Akt nih.gov. This inhibition of Akt activation is one of the ways in which dexamethasone interferes with the signaling cascade initiated by NGF, ultimately leading to a reduction in neurite extension nih.gov.

The table below summarizes the impact of Dexamethasone on NGF-induced Akt phosphorylation in PC12 cells.

| Condition | Level of Phosphorylated Akt (p-Akt) |

| Control (No NGF) | Basal |

| NGF Treatment | Increased nih.gov |

| Dexamethasone Pretreatment + NGF | Suppressed Phosphorylation nih.gov |

Interference with Neuronal Growth Factor (NGF) Signaling in PC12 Cells

Inhibition of ERK1/2 Phosphorylation

This compound exerts an inhibitory effect on the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This inhibition is a key mechanism through which it modulates cellular signaling pathways. The process is not always immediate, with studies showing that the kinetics of this inhibition can vary. In some cell lines, such as human and mouse osteoblast cells, the inhibition of ERK phosphorylation by dexamethasone can be observed within one hour and is a sustained effect. researchgate.net However, in other models like RBL-2H3 rat mast cells, the inhibition of ERK1/2 phosphorylation was observed only after longer treatment periods, such as 16 to 24 hours. nih.gov

A critical mediator in this process is Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), also known as Dual-Specificity Phosphatase 1 (DUSP1). nih.gov Dexamethasone has been shown to increase the expression of MKP-1. nih.gov This phosphatase acts by dephosphorylating MAP kinases, including ERK, p38, and JNK. researchgate.netresearchgate.net The upregulation of MKP-1 by dexamethasone is crucial for its inhibitory effect on ERK1/2 phosphorylation. nih.gov Furthermore, dexamethasone can protect MKP-1 from proteasome-mediated degradation, thus enhancing its availability and activity. nih.gov The inhibition of ERK1/2 phosphorylation has been observed in response to various stimuli, including thapsigargin (B1683126) and the protein kinase C stimulant 12-O-tetradecanoyl phorbol (B1677699) 13-acetate (TPA). nih.gov

Table 1: Research Findings on Dexamethasone's Inhibition of ERK1/2 Phosphorylation

| Cell Line | Time to Inhibition | Key Mediator | Reference |

|---|---|---|---|

| MBA-15.4 and MG-63 (Osteoblasts) | Within 1 hour (sustained) | Not specified | researchgate.net |

| RBL-2H3 (Rat Mast Cells) | 16-24 hours | MKP-1 | nih.gov |

| Peritoneal Macrophages | Pre-incubation for 1 hour | MKP-1 | researchgate.net |

| Articular Chondrocytes | Not specified | MKP-1 and p38 kinase | researchgate.net |

Modulation of Circadian Rhythm-Related Genes (e.g., PER1 Expression)

This compound plays a significant role in modulating the expression of genes related to the circadian rhythm. A key target in this regulation is the Period 1 (PER1) gene, a core component of the mammalian circadian clock. nih.gov Research has demonstrated that glucocorticoids, including dexamethasone, can regulate the expression of PER1 in both humans and rodents. nih.gov

The sensitivity of PER1 expression to dexamethasone is notably high, with studies showing a response to even subnanomolar doses in human lung epithelial A549 cells. nih.gov In one study, a 1-hour treatment with low-dose dexamethasone was sufficient to enhance the expression of PER1. nih.gov Chronic treatment with dexamethasone has also been shown to alter the mRNA expression of several clock genes in the rat pineal gland during the dark phase. nih.gov For instance, PER1 mRNA expression was significantly increased at specific zeitgeber times (ZT) following dexamethasone treatment. nih.gov Specifically, at ZT17, PER1 expression increased by 3.89-fold, and at ZT21, it increased by 7.50-fold. nih.gov Other clock genes, such as PER2 and Bmal1, also showed altered expression patterns with dexamethasone treatment. nih.gov This modulation of clock gene expression can impact the circadian rhythm of melatonin (B1676174) synthesis. nih.gov In control fibroblasts, dexamethasone treatment also led to significant changes in the expression of clock genes, particularly BMAL1, CLOCK1, CRY1, and PER1. researchgate.net

Table 2: Effect of Chronic Dexamethasone Treatment on Clock Gene mRNA Expression in Rat Pineal Gland

| Gene | Zeitgeber Time (ZT) | Fold Change | Reference |

|---|---|---|---|

| Bmal1 | ZT21 | 1.47-fold increase | nih.gov |

| ReverbA | ZT17 | 1.70-fold increase | nih.gov |

| ReverbA | ZT18 | 0.58-fold reduction | nih.gov |

| Per1 | ZT17 | 3.89-fold increase | nih.gov |

| Per1 | ZT21 | 7.50-fold increase | nih.gov |

| Per2 | ZT17 | 2.11-fold increase | nih.gov |

| Per2 | ZT18 | 0.43-fold decrease | nih.gov |

| Per2 | ZT21 | 5.77-fold increase | nih.gov |

Antioxidant Defense and Redox Homeostasis Mechanisms

NRF2-Mediated Upregulation of Antioxidant Synthesis Enzymes

This compound enhances antioxidant defenses by upregulating enzymes involved in antioxidant synthesis, a process mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). scienceopen.comresearchgate.net NRF2 is a key regulator of the cellular response to oxidative stress. plos.org Dexamethasone treatment has been shown to promote the nuclear accumulation of NRF2, which in turn drives the expression of antioxidant pathways. scienceopen.comresearchgate.net

In Ataxia-Telangiectasia (A-T) lymphoblastoid cells, dexamethasone treatment led to an increase in the levels of major antioxidants such as glutathione (B108866) (GSH) and NADPH by up to 30%. scienceopen.comresearchgate.net This effect is attributed to the NRF2-mediated expression of genes involved in GSH synthesis and NADPH production. scienceopen.comresearchgate.net The upregulation of NRF2 and its target genes, such as NQO1, has also been observed in the context of experimental autoimmune encephalomyelitis, where dexamethasone exhibited antioxidant effects. nih.gov This mechanism allows glucocorticoids to potentiate antioxidant defenses and counteract oxidative stress, thereby playing a role in maintaining redox homeostasis. scienceopen.com However, it is worth noting that in some contexts, such as in hepatic cells, glucocorticoid receptor activation by dexamethasone has been reported to decrease NRF2-mediated gene expression. plos.orgnih.gov

Direct Inhibition of KEAP1

The activation of NRF2 by dexamethasone involves the direct inhibition of its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). nih.govnih.gov Under basal conditions, KEAP1 sequesters NRF2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation. nih.gov Dexamethasone has been found to interfere with this process.

Research has shown that dexamethasone decreases the expression of KEAP1 at both the mRNA and protein levels. nih.govnih.gov In addition to reducing its expression, dexamethasone can also induce a shift of KEAP1 from its reduced to its oxidized form. nih.govnih.gov This oxidative modification of KEAP1 leads to its inactivation, which in turn allows NRF2 to translocate into the nucleus and activate the transcription of its target antioxidant genes. nih.govnih.gov In Ataxia Telangiectasia cells, dexamethasone treatment resulted in a significant reduction in cytosolic KEAP1. nih.gov This direct effect on KEAP1 is a key component of the mechanism by which dexamethasone enhances the NRF2-mediated antioxidant response. nih.govnih.gov

Facilitation of Short ATM Variants and Activation of Compensatory ATM Pathways

In the context of Ataxia-Telangiectasia (A-T), a disease caused by mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, dexamethasone has been shown to facilitate the expression of short ATM variants and activate compensatory pathways. researchgate.net Treatment with dexamethasone can partially restore ATM activity in A-T lymphoblastoid cells through the generation of a new ATM transcript, termed ATMdexa1. nih.govresearchgate.net

This novel transcript, along with other "ATMdexa1 variants," has been identified in the peripheral blood mononuclear cells (PMBCs) of A-T patients treated with intra-erythrocyte Dexamethasone (EryDex). nih.govresearchgate.netnih.gov These variants, which can arise from both canonical and non-canonical splicing, importantly contain the coding sequence for the ATM kinase domain. nih.govresearchgate.netnih.gov The expression of these ATMdexa1 transcripts is directly related to the dexamethasone treatment, and higher levels of these transcripts in patients' blood have been correlated with a positive therapeutic response. nih.govresearchgate.netnih.gov Furthermore, dexamethasone facilitates the translation of these short ATM variants, which maintain some residual kinase activity. researchgate.net Concurrently, it activates compensatory pathways that support ATM functions, contributing to its multifaceted role in cellular regulation and protection against oxidative stress. researchgate.net

Pharmacokinetic and Biotransformation Research in Experimental Models

Prodrug Conversion and Active Metabolite Formation

Dexamethasone (B1670325) sodium phosphate (B84403) is a water-soluble prodrug that is biologically inactive. Its therapeutic efficacy is dependent on its conversion to the active metabolite, dexamethasone. This biotransformation is a critical step in its pharmacokinetic profile.

Enzymatic Dephosphorylation Kinetics to Active Dexamethasone

The conversion of dexamethasone sodium phosphate to its active form, dexamethasone, is primarily mediated by the enzyme alkaline phosphatase. This enzymatic dephosphorylation is a rapid process following administration. In vivo studies have demonstrated a rapid decline in the concentration of the phosphate ester.

Following intravenous injection, the half-life of this compound is approximately 5.4 minutes. The levels of the active dexamethasone metabolite increase quickly, reaching maximum plasma concentrations in about 10 minutes researchgate.net. This rapid hydrolysis underscores the efficiency of alkaline phosphatase in mediating this critical activation step. While specific Michaelis-Menten constants (Km) and maximal velocity (Vmax) for the dephosphorylation of this compound by alkaline phosphatase are not extensively detailed in the available literature, the rapid in vivo conversion highlights a high affinity and/or a high catalytic rate of the enzyme for this substrate. The enzymatic process is crucial for the timely delivery of the active glucocorticoid to its target tissues.

Stability and Conversion Efficiency in Various Biological Milieus

The stability and conversion efficiency of this compound can vary significantly across different biological environments and species. In vitro studies have highlighted these differences. For instance, the hydrolysis of the prodrug occurs at a much faster rate in rat plasma compared to human or sheep plasma. The in vitro half-life of this compound in rat plasma has been reported to be approximately 1.75 hours nih.govnih.gov. In contrast, the in vitro half-life in sheep and human plasma is considerably longer, estimated to be between 10 to 12 hours nih.govnih.gov.

This species-specific difference in hydrolysis rate is an important consideration in preclinical studies and the extrapolation of pharmacokinetic data to humans. The enzymatic activity of alkaline phosphatase and other potential esterases in the plasma and tissues of different species likely accounts for these observed variations. The efficiency of conversion can also be influenced by the local tissue environment, including pH and the presence of endogenous inhibitors or activators of phosphatases.

Absorption and Distribution Studies in Animal Models

Understanding the absorption and distribution of dexamethasone following the administration of its phosphate prodrug is essential for predicting its therapeutic and potential adverse effects in various tissues. Animal models, particularly rats, have been instrumental in elucidating these pharmacokinetic properties.

Systemic and Multi-Tissue Distribution Profiles

Following its rapid conversion to dexamethasone, the active drug distributes throughout the body. Studies in rats have provided detailed insights into the multi-tissue distribution profiles of dexamethasone.

Physiologically based pharmacokinetic (PBPK) models have been developed to describe and predict the disposition of dexamethasone in various tissues in rats eur.nlscienceopen.com. These models integrate physiological parameters, such as tissue blood flow and volumes, with drug-specific properties to simulate the concentration-time profiles in different organs. PBPK models for dexamethasone in rats have been successfully applied to 12 different tissues, providing a comprehensive understanding of its distribution eur.nlscienceopen.com. These models can be valuable tools for extrapolating pharmacokinetic data across different species, including humans, and for predicting drug distribution under various physiological or pathological conditions.

A key parameter in PBPK modeling is the tissue partition coefficient (Kp), which quantifies the extent of drug distribution into a specific tissue relative to the blood or plasma at a steady state. Experimental studies in male rats have determined the Kp values for dexamethasone in various tissues.

Dexamethasone exhibits extensive partitioning into the liver, with a Kp value of 6.76 eur.nlscienceopen.com. The kidney also shows above-average partitioning with a Kp of 1.51 eur.nl. For most other tissues, the Kp values range between 0.1 and 1.5 eur.nlscienceopen.com. Interestingly, despite its moderate lipophilicity, dexamethasone shows very limited distribution into adipose tissue, with a Kp value of 0.17 scienceopen.com. The low concentration in the brain is thought to be due to the action of efflux transporters like P-glycoprotein scienceopen.com.

Table 1: Dexamethasone Tissue Partition Coefficients (Kp) in Male Rats

| Tissue | Kp Value |

| Adipose | 0.17 |

| Bone | 0.30 |

| Brain | 0.04 |

| Gut | 0.90 |

| Heart | 0.73 |

| Kidney | 1.51 |

| Liver | 6.76 |

| Lung | 0.96 |

| Muscle | 0.44 |

| Pancreas | 0.92 |

| Skin | 0.48 |

| Spleen | 0.81 |

| Thymus | 0.61 |

| Data sourced from studies on the physiologically based pharmacokinetics of dexamethasone in rats. eur.nlscienceopen.com |

Blood Cell to Plasma Partitioning Ratios

In a study involving female rats, the in vivo B/P ratio, determined through subcutaneous infusion, was found to be 0.727 (S.D. = 0.07). This was consistent with in vitro partitioning results, which yielded a ratio of 0.723 (S.D. = 0.08). The combined B/P value from both methods was 0.725 (S.D. = 0.08) nih.gov. A slightly lower average B/P ratio of 0.664 was observed in male rats following a subcutaneous bolus administration nih.gov. The observation that dexamethasone concentration is lower in whole blood compared to plasma is attributed to its significant binding to plasma proteins nih.gov.

Dexamethasone Blood to Plasma (B/P) Ratios in Rats

| Sex | Method | B/P Ratio | Standard Deviation |

|---|---|---|---|

| Female | Subcutaneous Infusion (in vivo) | 0.727 | 0.07 |

| Female | In vitro Partitioning | 0.723 | 0.08 |

| Female | Combined | 0.725 | 0.08 |

| Male | Subcutaneous Bolus | 0.664 | N/A |

Plasma Protein Binding Characteristics

The binding of dexamethasone to plasma proteins, primarily serum albumin, significantly influences its distribution and availability to target tissues. Research indicates that approximately 77% of dexamethasone in the blood is bound to plasma proteins nih.gov. In male Wistar rats, the plasma protein binding of dexamethasone was determined to be 82.5%, a value comparable to previously reported findings nih.gov. This binding is characterized as linear and non-saturable, indicating a low-affinity interaction with plasma proteins nih.gov. The dissociation constant for dexamethasone binding to human serum albumin is reported to be 58.8 μM nih.gov.

Site-Specific Pharmacokinetics in Specialized Compartments

Intrathecal Space (Cerebrospinal Fluid Penetration and Clearance)

Following intrathecal administration, this compound undergoes efficient conversion to its active form, dexamethasone. In a rat model, when delivered as a bolus into the cerebrospinal fluid (CSF), virtually all of the prodrug is converted to free dexamethasone within 40 minutes nih.gov. With continuous infusion, the majority of the corticosteroid exists in its active form at steady state nih.gov.

Studies in dogs have shown that intravenous administration of dexamethasone can reduce the CSF production rate by approximately 50% within 50 to 60 minutes thejns.org. It has also been noted that dexamethasone may decrease the penetration of vancomycin (B549263) into the CSF mhmedical.com.

Inner Ear Compartments (Perilymph Concentrations)

The concentration of dexamethasone in the perilymph of the inner ear is highly dependent on the route of administration. A study in human patients undergoing cochlear implantation demonstrated significantly higher perilymph concentrations following intratympanic (IT) administration compared to intravenous (IV) injection nih.gov.

The median perilymph concentration of dexamethasone after IT administration of approximately 4 mg was 1.4 mg/L, whereas after an IV injection of 0.17 mg/kg, the median concentration was 0.016 mg/L nih.gov. This represents an approximately 88-fold higher concentration with IT administration, which increases to about 260-fold after dose correction nih.gov. Conversely, plasma concentrations were about 40-fold lower after IT injection compared to IV administration nih.gov.

In a guinea pig model using a gel-based formulation, a single IT administration resulted in sustained and significant drug levels in the perilymph for at least 10 days karger.com.

Median Dexamethasone Concentrations in Human Perilymph and Plasma

| Route of Administration | Perilymph Concentration (mg/L) | Plasma Concentration (mg/L) |

|---|---|---|

| Intratympanic (IT) | 1.4 | 0.003 |

| Intravenous (IV) | 0.016 | 0.12 |

Ocular Tissues (Vitreous, Aqueous Humor, Corneal Permeability)

The pharmacokinetics of this compound in ocular tissues have been extensively studied, revealing varying concentrations depending on the method of delivery.

Following a subconjunctival injection of 2.5 mg of dexamethasone disodium (B8443419) phosphate in human patients, the estimated maximum dexamethasone concentration in the aqueous humor was 858 ng/mL at 2.5 hours post-injection, and in the vitreous humor, it was 72.5 ng/mL at 3 hours nih.govresearchgate.net.

In a rabbit study, the order of this compound concentration in ocular tissues from highest to low was found to be cornea > sclera > conjunctiva > retina-choroid > anterior chamber > lens > vitreous nih.gov.

The corneal permeability of this compound is a critical factor for topical administration. The apparent permeability coefficient (Papp) for dexamethasone sodium across the cornea has been measured, and studies have shown that penetration-enhancing agents can significantly increase this permeability nih.gov. For instance, the use of a polyacetylene polymer resulted in an almost 5-fold increase in the Papp of DSP across the cornea nih.gov.

Peak Dexamethasone Concentrations in Human Ocular Tissues After Subconjunctival Injection

| Ocular Compartment | Peak Concentration (ng/mL) | Time to Peak (hours) |

|---|---|---|

| Aqueous Humor | 858 | 2.5 |

| Vitreous Humor | 72.5 | 3 |

Synovial Fluid Levels

The presence of dexamethasone in synovial fluid is relevant for the treatment of joint inflammation. A high-resolution liquid chromatography method has been developed for the determination of this compound and its active form, dexamethasone base, in horse synovial fluid researchgate.net. This method has a minimum detection limit of 0.350 µg/mL for synovial fluid researchgate.net. In horses, intra-articular administration of 100 mg of dexamethasone has been shown to produce intra-articular levels ranging from 10⁻⁶ to 10⁻⁸ M nih.gov.

Metabolism and Excretion Pathways in Preclinical Studies

The biotransformation and elimination of this compound are complex processes primarily involving hepatic metabolism followed by renal and biliary excretion of the resulting metabolites. Preclinical studies have delineated the key enzymatic pathways and transport mechanisms that govern the drug's clearance from the body.

The liver is the principal site of dexamethasone metabolism. The process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms within the CYP3A subfamily. In vitro studies using human liver microsomes have established that CYP3A4 is the primary enzyme responsible for the metabolic transformation of dexamethasone.

The main metabolic pathway is hydroxylation, which adds a hydroxyl group to the dexamethasone molecule, rendering it more water-soluble and easier to excrete. This reaction predominantly yields 6-hydroxylated metabolites. The two major metabolites formed are 6β-hydroxydexamethasone and, to a lesser extent, 6α-hydroxydexamethasone. Side-chain cleavage is another identified metabolic route. The formation of these 6-hydroxylated products shows a strong correlation with the levels of CYP3A4, and selective inhibitors of CYP3A4, such as ketoconazole, can almost completely block their formation in experimental models.

| Metabolite | Metabolic Pathway | Primary Enzyme |

|---|---|---|

| 6β-hydroxydexamethasone | Hydroxylation | CYP3A4 |

| 6α-hydroxydexamethasone | Hydroxylation | CYP3A4 |

| Side-chain cleaved metabolites | Side-chain cleavage | CYP3A4 |

Dexamethasone is a well-documented inducer of various drug-metabolizing enzymes. This induction can affect not only the clearance of co-administered drugs but also its own metabolism, a phenomenon known as auto-induction. The induction mechanism is mediated by the activation of nuclear receptors, primarily the Pregnane X receptor (PXR) and the Glucocorticoid Receptor (GR).

CYP3A4 and CYP3A5 : Dexamethasone significantly induces the expression and activity of CYP3A4. In preclinical rat models, treatment with dexamethasone increased CYP3A4 protein expression and activity in liver microsomes by 10- to 14-fold. This induction is concentration-dependent. At sub-micromolar concentrations, the induction is GR-dependent, while at higher concentrations, dexamethasone directly binds to and activates PXR, leading to a more potent induction effect. Polymorphisms in the CYP3A5 gene may influence the extent of CYP3A induction. mdpi.comnih.govresearchgate.net

CYP2A6 : In primary human hepatocyte cultures, dexamethasone has been shown to induce CYP2A6 mRNA in a concentration-dependent manner, with up to a 10-fold increase observed. mdpi.com This induction is mediated through the activation of the GR. mdpi.com

CYP2D6 : Preclinical studies have demonstrated that CYP2D6 is inducible by corticosteroids, including dexamethasone. uw.edu In studies with sandwich-cultured human hepatocytes, dexamethasone was found to robustly induce CYP2D6 activity, mRNA, and protein levels. uw.edu

| Enzyme | Observed Effect | Mediating Receptor(s) | Model System |

|---|---|---|---|

| CYP3A4 | 10- to 14-fold increase in expression and activity | PXR, GR | Rat liver microsomes |

| CYP2A6 | Up to 10-fold increase in mRNA | GR | Human hepatocyte cultures |

| CYP2D6 | Significant induction of activity, mRNA, and protein | Not specified | Human hepatocyte cultures |

In addition to metabolizing enzymes, dexamethasone also induces the expression of drug efflux transporters, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp is an important transporter present in various tissues, including the small intestine, liver, kidney, and the blood-brain barrier, where it actively pumps a wide range of substances out of cells.

Preclinical studies in rats have shown that dexamethasone treatment increases the expression of P-gp. For instance, intestinal P-gp protein expression was found to be increased by 2.8-fold following dexamethasone administration. researchgate.net Similarly, in primary cultures of rat brain endothelial cells, dexamethasone treatment resulted in a concentration-dependent increase in P-gp expression and function. nih.govoup.com This induction of P-gp can have significant consequences for the disposition of other drugs that are substrates for this transporter.

The kidneys play a role in the elimination of dexamethasone and its metabolites. However, the renal excretion of unchanged, parent dexamethasone is a minor pathway, accounting for less than 10% of the total body clearance. fda.gov The majority of the drug is first metabolized in the liver, and these more water-soluble metabolites are then excreted in both the urine and bile.

Studies in adrenalectomized rats have shown that dexamethasone can influence renal electrolyte excretion, specifically increasing urinary potassium excretion without significantly affecting sodium excretion. nih.gov In cattle, studies tracking urinary elimination profiles found a high and rapid rate of excretion of dexamethasone, predominantly in its unmodified form, shortly after administration. researchgate.netacs.org This suggests that while direct renal clearance of the parent drug is low in humans, the excretion of metabolites via the urine is a critical final step in the drug's elimination from the body.

Epigenetic Modulation by Dexamethasone Sodium Phosphate

DNA Methylation Dynamics

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides. This process is critical for gene silencing and the maintenance of genomic stability. Dexamethasone (B1670325) sodium phosphate (B84403) has been found to disrupt the established DNA methylation patterns through several mechanisms.

Studies have revealed that treatment with dexamethasone sodium phosphate can lead to a global reduction in DNA methylation levels, a phenomenon known as hypomethylation, in certain cell types such as retinal pigment epithelial (RPE) cells. nih.govresearchgate.netnih.gov In ARPE-19 cells, a human retinal pigment epithelial cell line, exposure to dexamethasone resulted in a significant decrease in global 5-methylcytosine (B146107) (5mC) levels. nih.gov Specifically, a 21% reduction in DNA methylation was observed at a concentration of 1 mg/ml, which further decreased by 42% at 2 mg/ml. nih.gov Similarly, in primary human RPE (hRPE) cells, this compound induced significant global hypomethylation at the same concentrations. nih.govresearchgate.net

Table 1: Effect of this compound on Global DNA Methylation in ARPE-19 Cells

| Dexamethasone Concentration | Mean Reduction in DNA Methylation (%) |

| 1 mg/ml | 21% |

| 2 mg/ml | 42% |

The observed changes in DNA methylation are associated with altered expression of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns. nih.gov this compound treatment has been shown to aberrantly affect the mRNA expression levels of DNMTs in ARPE-19 cells. nih.govresearchgate.netnih.gov

Research findings indicate a complex regulatory effect on different DNMT isoforms:

DNMT1: The expression of DNMT1, the maintenance methyltransferase, was significantly elevated at a dexamethasone concentration of 2 mg/ml. nih.gov

DNMT3A: Conversely, the expression of DNMT3A, a de novo methyltransferase, was significantly reduced under the tested conditions. nih.gov In hRPE cells, DNMT3A expression was also significantly reduced at a 1 mg/ml concentration. nih.gov

DNMT3B: The expression of DNMT3B, another de novo methyltransferase, was significantly increased at a 1 mg/ml dexamethasone concentration. nih.gov

In hRPE cells, however, the expression of DNMT1 and DNMT3B was not significantly affected, suggesting that the global hypomethylation in these cells might be more directly related to the inhibition of DNMT enzymatic activities. nih.gov

Table 2: Inhibition of DNMT Enzymatic Activity by this compound

| Dexamethasone Concentration | Relative Overall DNMT Activity (%) |

| 1 mg/ml | 62 ± 12% |

| 2 mg/ml | 47 ± 8.0% |

DNA Hydroxymethylation Dynamics

DNA hydroxymethylation, the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), is an important step in the process of DNA demethylation and is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.

In contrast to its effect on methylation, this compound has been shown to induce global DNA hyper-hydroxymethylation in ARPE-19 cells. nih.govresearchgate.netnih.gov Exposure to 1 mg/ml of dexamethasone led to a 41% increase in the DNA hydroxymethylation level, which rose to a 2.1-fold increase at a 2 mg/ml concentration. nih.gov This suggests an active process of demethylation is initiated by the compound in these cells.

Table 3: Effect of this compound on Global DNA Hydroxymethylation in ARPE-19 Cells

| Dexamethasone Concentration | Mean Increase in DNA Hydroxymethylation |

| 1 mg/ml | 41% |

| 2 mg/ml | 2.1-fold |

The observed increase in global DNA hydroxymethylation is consistent with the upregulation of the expression of TET enzymes. nih.govnih.gov Quantitative real-time PCR analysis in ARPE-19 cells revealed that dexamethasone exposure significantly upregulated the mRNA expression of TET1 and TET3 at a concentration of 2 mg/ml. nih.gov TET2 expression was also mildly upregulated. nih.gov This increased expression of TET enzymes, which are responsible for oxidizing 5mC to 5hmC, provides a direct molecular basis for the observed global hyper-hydroxymethylation. nih.gov

Investigation of Long-Lasting Epigenetic Changes and Gene Responsiveness

This compound can induce durable modifications to the epigenetic landscape, leading to a phenomenon known as "epigenetic memory." This memory can alter the responsiveness of genes to subsequent stimuli, essentially priming them for a modified transcriptional output. Research indicates that these lasting changes involve alterations in DNA methylation patterns and histone modifications, which together create a persistent cellular memory of the glucocorticoid exposure.

One of the key mechanisms underlying these long-term effects is the alteration of DNA methylation. Studies have shown that dexamethasone can lead to global DNA hypomethylation, a process characterized by the removal of methyl groups from DNA, which can activate gene expression. For instance, in human retinal pigment epithelial (hRPE) cells, exposure to this compound resulted in a significant decrease in global 5-methylcytosine (5mC) levels. oup.com This effect is linked to changes in the expression and activity of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) enzymes, which are crucial for establishing and maintaining methylation patterns. oup.comnih.govembopress.org

Specifically, treatment with this compound has been observed to directly inhibit the enzymatic activity of DNMTs. oup.comnih.govembopress.org This inhibition contributes to a global reduction in DNA methylation. Concurrently, dexamethasone can induce an increase in global DNA hydroxymethylation, an intermediate step in DNA demethylation, by upregulating the expression of TET enzymes. oup.comnih.govembopress.org

The following table summarizes the observed changes in global DNA methylation and hydroxymethylation in hRPE cells after 48 hours of exposure to this compound.

| Dexamethasone Concentration | Change in Global DNA Methylation (5mC) | Change in Global DNA Hydroxymethylation (5hmC) |

|---|---|---|

| 1 mg/ml | ~21% reduction | ~41% increase |

| 2 mg/ml | ~42% reduction | ~2.1-fold increase |

In addition to DNA methylation, dexamethasone can induce long-lasting changes in histone modifications, which are chemical alterations to the histone proteins around which DNA is wound. These modifications can influence chromatin structure and, consequently, gene accessibility and expression. For example, prenatal exposure to dexamethasone in rats has been shown to result in enduring epigenetic changes in the form of histone modifications at the promoter of the tumor necrosis factor-alpha (TNF-α) gene. nih.govbiorxiv.orgnih.govnih.gov These changes, which persist into adulthood, are associated with a decreased production of TNF-α. nih.govnih.gov The specific histone modifications observed include a reduction in active chromatin marks such as the acetylation of histone H3 lysines, as well as decreased levels of H3K4me1/3 and H3K36me3. nih.govnih.gov

These persistent epigenetic alterations can lead to a modified response to a second exposure to glucocorticoids. An in vitro study using a human fetal hippocampal cell line demonstrated this concept of "epigenetic memory." oup.com In this study, cells were treated with dexamethasone for 10 days, followed by a 20-day period without the compound. A subsequent re-exposure to dexamethasone resulted in an enhanced expression of a subset of glucocorticoid-target genes, indicating that the initial exposure had primed these genes for a more robust response. oup.com This phenomenon is not limited to cell lines; chronic stress, which leads to prolonged exposure to endogenous glucocorticoids, can also induce lasting epigenetic changes that alter the responsiveness of target genes to a subsequent glucocorticoid challenge. oup.com

The table below details the long-term histone modifications at the TNF-α promoter following prenatal dexamethasone exposure in a rat model.

| Histone Modification | Observed Change | Functional Consequence |

|---|---|---|

| Acetylation of Histone H3 Lysines | Decreased | Repression of TNF-α expression |

| H3K4me1/3 (Histone 3 Lysine 4 mono/trimethylation) | Decreased | Repression of TNF-α expression |

| H3K36me3 (Histone 3 Lysine 36 trimethylation) | Decreased | Repression of TNF-α expression |

Advanced Drug Delivery Systems and Experimental Formulations for Dexamethasone Sodium Phosphate

Ocular Drug Delivery Research

The eye's protective barriers make effective drug delivery a significant challenge. Advanced formulations of dexamethasone (B1670325) sodium phosphate (B84403) aim to increase the drug's residence time and penetration into ocular tissues, thereby enhancing therapeutic efficacy for various inflammatory conditions.

Development of Sustained Release In Situ Gels (e.g., Gellan Gum, Carbopol 940, HPMC K4M)

In situ gels represent a promising strategy for ocular drug delivery. These systems are administered as liquids that undergo a phase transition to a gel upon contact with the eye's physiological environment, triggered by factors like ion concentration, pH, or temperature. herts.ac.uk This transformation increases the formulation's viscosity, prolonging its contact time with the ocular surface and providing sustained drug release. mdpi.comnih.gov

Polymers such as Gellan Gum, Carbopol 940, and Hydroxypropyl Methylcellulose (HPMC) K4M are frequently investigated for these formulations. Gellan gum, for instance, forms a gel in the presence of cations in the tear fluid. nih.gov Research into niosomal in-situ gels has utilized polymers like Carbopol 974 P and HPMC K4M to create formulations that can sustain drug release. researchgate.netijpsnonline.com One study combined niosomes with an in-situ gel containing 0.6% w/v of Carbomer 974 P and 0.8% w/v of HPMC K4M, which demonstrated a sustained release of 98.42% of the entrapped dexamethasone sodium phosphate over 6 hours. researchgate.netijpsnonline.com These systems offer a practical alternative to conventional eye drops by improving bioavailability through extended residence time. researchgate.netijpsnonline.com

| Polymer System | Trigger for Gelation | Key Finding |

| Gellan Gum | Ion-sensitive (cations in tear fluid) nih.gov | Forms a gel upon contact with the eye, prolonging drug residence time. nih.gov |

| Carbopol 940/974 P | pH-sensitive | Used in combination with HPMC to create a niosomal in-situ gel, sustaining drug release. researchgate.netijpsnonline.comajper.com |

| HPMC K4M | Viscosity enhancer | Combined with Carbopol, it sustained drug release from a niosomal in-situ gel formulation for up to 6 hours. researchgate.netijpsnonline.com |

Biodegradable Nanoparticles for Ocular Delivery (e.g., Zinc Ion Bridging, PEG Coatings)

Biodegradable nanoparticles are being developed to provide controlled, sustained delivery of this compound to the eye, potentially reducing the need for frequent administrations. nih.govnih.gov One approach involves encapsulating the drug into nanoparticles made from materials like carboxyl-terminated poly(lactic-co-glycolic acid) (PLGA-COOH). nih.gov

To enhance drug loading and achieve sustained release, researchers have utilized zinc ion bridging. nih.govnih.gov This technique involves using zinc ions to chelate with the drug and the polymer, forming stable nanoparticles. nih.gov Furthermore, coating these nanoparticles with Poly(ethylene glycol) (PEG) has been shown to be critical for reducing inflammation upon administration. nih.gov

In a study on suture-induced corneal neovascularization in rats, a single subconjunctival administration of this compound-loaded nanoparticles with zinc ion bridging and dense PEG coatings was effective for two weeks. nih.govnih.govjohnshopkins.edu In contrast, eyes treated with a simple solution of the drug developed extensive neovascularization in less than a week. nih.govnih.govjohnshopkins.edu These nanoparticles, made from materials generally regarded as safe, have also been investigated for treating experimental autoimmune uveitis, where they sustained drug levels in the vitreous for at least two weeks after subconjunctival injection. arvojournals.org

| Nanoparticle Feature | Purpose | Research Finding in Animal Models |

| Zinc Ion Bridging | High drug loading and sustained release nih.gov | Effectively encapsulated this compound into PLGA nanoparticles. nih.gov |

| PEG Coatings | Decrease inflammation following ocular administration nih.gov | A single injection of PEG-coated nanoparticles prevented corneal neovascularization for two weeks. nih.govnih.govjohnshopkins.edu |

Niosomal Formulations for Enhanced Ocular Bioavailability

Niosomes are vesicular carriers composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. nih.gov They are explored in ophthalmology to overcome issues like the rapid lacrimal drainage associated with conventional eye drops. researchgate.netijpsnonline.com By incorporating this compound into niosomes, researchers aim to prolong the drug's residence time on the ocular surface and enhance its bioavailability. researchgate.netijpsnonline.com

One study reported the preparation of this compound niosomes using a solvent injection technique with cholesterol and Tween-80. researchgate.netijpsnonline.com The optimal formulation, using a cholesterol-to-Tween-80 ratio of 1:2, resulted in niosomes with a particle size of 368.7 nm and a high drug entrapment efficiency of 93.15%. researchgate.netijpsnonline.com When these niosomes were incorporated into an in-situ gel, they demonstrated the ability to sustain drug release over an extended period, offering a significant advantage over standard eye drop solutions. researchgate.netijpsnonline.com

Ultrasound-Enhanced Corneal Permeability Studies

The cornea presents a significant barrier to drug penetration into the eye. Therapeutic ultrasound, also known as sonophoresis, is being investigated as a method to temporarily and safely increase the permeability of the cornea, thereby enhancing drug delivery. nih.govnih.gov

In vivo studies using a rabbit model have demonstrated the effectiveness of this technique for this compound. nih.govnih.gov When ultrasound was applied for 5 minutes, there was a significant increase in the concentration of the drug in the aqueous humor compared to sham-treated eyes. nih.govnih.gov Specifically, application at a frequency of 400 kHz resulted in a 2.8-fold increase in drug concentration, while 600 kHz ultrasound led to a 2.4-fold increase. nih.govnih.gov Histological analysis of the corneas post-treatment showed only minor, transient structural changes, primarily limited to epithelial disorganization, suggesting the potential safety of this enhancement method. nih.govnih.govresearchgate.net

| Ultrasound Frequency (at 0.8 W/cm²) | Duration of Application | Increase in Aqueous Humor Drug Concentration (in vivo) |

| 400 kHz | 5 minutes | 2.8 times nih.govnih.gov |

| 600 kHz | 5 minutes | 2.4 times nih.govnih.gov |

Investigation of Novel Ocular Delivery Systems (e.g., Visulex System in Animal Models)

The Visulex® system is a noninvasive ocular drug delivery device designed to administer drugs to both the anterior and posterior segments of the eye. nih.govnih.gov The system consists of a silicone polymer shell with an annular sponge that holds the drug solution and is placed in contact with the sclera. nih.gov

This system has been evaluated in rabbit models for treating experimental uveitis. nih.govnih.gov Studies tested various concentrations of this compound (4%, 8%, and 15%). nih.govresearchgate.net The results showed that all treatment regimens suppressed signs of inflammation and were well-tolerated over a 29-day period. nih.govresearchgate.net The higher concentration regimens (8% and 15%) were found to be safe and effective for treating anterior, intermediate, and posterior uveitis, showing a more rapid and higher degree of inflammation resolution. nih.gov The 4% regimen was considered potentially effective only for anterior and intermediate uveitis. nih.gov Another study investigated a sustained-release depot formed by the passive delivery of this compound and calcium ions using a similar lens device, which was also found to be effective in the uveitis model. arvojournals.org

Targeted Delivery Systems for Systemic and Localized Applications

Beyond ocular applications, research is underway to develop targeted delivery systems for this compound to treat other localized and systemic inflammatory conditions. The goal is to concentrate the drug at the site of action, which could enhance efficacy and reduce systemic side effects. explorationpub.comeuropeanpharmaceuticalreview.com

One innovative approach involves using genetically engineered nanoparticles. In a pre-clinical study, researchers developed cell membrane-coated nanoparticles designed to target inflamed endothelial cells in the lungs. europeanpharmaceuticalreview.com These nanoparticles were loaded with dexamethasone and administered to mice with lung inflammation. The study found that this targeted delivery completely treated the inflammation at a drug concentration where standard delivery methods were ineffective. europeanpharmaceuticalreview.com

For localized inflammation, such as in rheumatoid arthritis, injectable in-situ gels are being explored. A phospholipid-based phase separation gel co-loaded with methotrexate (B535133) and this compound was developed for intra-articular injection. nih.gov In a rabbit model of rheumatoid arthritis, this system provided sustained release of both drugs for over 14 days and maintained its anti-inflammatory effect for three weeks, suggesting its potential to reduce dosing frequency. nih.gov Other research has focused on chitosan-based systems, such as hydrogels and solid dispersions, for buccal delivery to treat mouth diseases, demonstrating a slow and prolonged release of the drug. nih.gov

| Delivery System | Target Application | Key Research Finding |

| Genetically Engineered Nanoparticles | Lung Inflammation | Completely treated inflammation in mice at low drug concentrations. europeanpharmaceuticalreview.com |

| Phospholipid In-Situ Gel | Rheumatoid Arthritis (intra-articular) | Provided sustained release for over 14 days and a therapeutic effect for 3 weeks in a rabbit model. nih.gov |

| Chitosan (B1678972) Hydrogels/Solid Dispersions | Mouth Diseases (buccal) | Achieved slow and prolonged drug release in both in-vitro and in-vivo tests. nih.gov |

Chitosan Microspheres for Brain and Nasal Delivery

The nasal route presents a promising non-invasive pathway for delivering therapeutic agents directly to the brain, bypassing the blood-brain barrier. nih.gov Researchers have been developing advanced drug delivery systems to enhance the efficacy of this route. One such approach involves the use of microspheres, which can be designed to improve drug absorption and residence time in the nasal cavity.

A study focused on creating a sprayable powder delivery platform for this compound (DSP) aimed at brain targeting via the nasal route. nih.gov In this research, DSP-loaded microspheres were developed and then blended with soluble inert carriers like mannitol (B672) or lactose (B1674315) monohydrate. nih.gov The investigation found that mannitol was a superior carrier, improving the flow properties of the powder blend. nih.gov These microsphere blends demonstrated enhanced mucoadhesive properties and increased the permeability of DSP across an epithelial model barrier. nih.gov

Nasal deposition studies, conducted using a 3D-printed model of the nasal cavity, revealed that a significant fraction of the DSP dose, up to 17.0%, could be deposited in the olfactory region. nih.gov This region is a key target for direct nose-to-brain drug transport. The study also underscored the influence of individual nasal cavity anatomy on deposition patterns, suggesting the importance of a personalized approach for optimizing olfactory delivery. nih.gov While this study provides a platform for nasal delivery, further research into chitosan-specific microspheres for this compound is warranted to fully explore the benefits of this natural polymer, which is known for its biocompatibility and mucoadhesive properties. mdpi.com

Lipid Calcium Phosphate Nanoparticles for Inflammatory Bowel Disease

Researchers have designed pH-sensitive lipid calcium phosphate (LCP) core-shell nanoparticles as a novel delivery system for this compound in the treatment of inflammatory bowel disease (IBD). nih.govnih.gov This system is engineered to co-load the water-soluble this compound (Dsp) into the inner calcium phosphate core and the less soluble dexamethasone (Dex) onto the outer pH-sensitive lipid layer. nih.gov

The LCP nanoparticles, with a particle size of approximately 200 nm, are designed to accumulate at the site of colonic inflammation. nih.govnih.gov In the acidic environment characteristic of inflamed tissues, the outer lipid layer is intended to dissociate, releasing dexamethasone first. nih.govdovepress.com This initial release helps to create a microenvironment that encourages the polarization of macrophages towards the anti-inflammatory M2 phenotype. nih.govresearchgate.net Subsequently, the exposed inner core containing this compound is taken up by pro-inflammatory M1 macrophages, where it acts to suppress the production of inflammatory cytokines. nih.govnih.gov

This sequential release mechanism aims to comprehensively regulate macrophage activity, promoting a shift from a pro-inflammatory to an anti-inflammatory state, thereby aiding in the remission of ulcerative colitis symptoms. nih.gov

Table 1: Characteristics of Dexamethasone-Loaded Lipid Calcium Phosphate Nanoparticles

| Characteristic | Finding |

| Particle Size | Approximately 200 nm nih.govnih.gov |

| Composition | pH-sensitive lipid outer shell, calcium phosphate inner core nih.gov |

| Drug Loading | Dexamethasone in the outer shell, this compound in the inner core nih.gov |

| Release Mechanism | Sequential, pH-dependent release nih.govdovepress.com |

| Target | Inflamed colonic tissue and M1 macrophages nih.gov |

Encapsulation in Autologous Erythrocytes for Prolonged Release

Encapsulation of this compound within a patient's own red blood cells (autologous erythrocytes) is an innovative strategy to achieve prolonged drug release. nih.govresearchgate.net This method, which results in a product sometimes referred to as EryDex, is designed to provide a continuous and sustained delivery of dexamethasone. nih.govfrontiersin.org

The process involves the ex-vivo loading of this compound into erythrocytes using a technique based on reversible hypotonic hemolysis. nih.govresearchgate.net This creates transient pores in the cell membrane, allowing the drug to enter. Once encapsulated, red blood cell phosphatases slowly cleave the phosphate group from the prodrug, releasing the active dexamethasone into circulation over an extended period, typically around four weeks. nih.govfrontiersin.org

A fully automated process has been developed to perform this encapsulation, ensuring reproducibility and efficiency. nih.govresearchgate.net Studies have shown that the processed erythrocytes maintain their fundamental biochemical and physiological properties. nih.govresearchgate.net Research involving patients with Ataxia Telangiectasia has demonstrated the loading efficiency of this automated system. nih.govresearchgate.net For instance, using initial this compound quantities of 62.5 mg and 125 mg resulted in an encapsulated amount of 9.33 ± 1.40 mg and 19.41 ± 2.10 mg, respectively. researchgate.net This delivery system aims to maintain the therapeutic efficacy of the corticosteroid while potentially altering its pharmacokinetic profile. nih.govfrontiersin.org

Polyethylene Glycol (PEG) Conjugates for Sustained Anti-inflammatory Effects

The conjugation of this compound to Polyethylene Glycol (PEG) represents a strategy to prolong the drug's anti-inflammatory effects. nih.govacs.org In one approach, a novel linear multifunctional PEG-dexamethasone conjugate was synthesized. nih.govacs.org In this design, dexamethasone is attached to the PEG backbone via an acid-labile hydrazone bond. nih.govacs.org This linkage is engineered to be stable at physiological pH but to release the drug in the more acidic microenvironments often found in inflamed tissues. nih.gov

In vitro studies demonstrated this pH-dependent release, with no significant drug release at pH 7.4, less than 1% release at pH 6.0, and a linear release of about 9% over 17 days at pH 5.0. nih.gov

When tested in a rat model of adjuvant-induced arthritis, a single administration of the PEG-dexamethasone conjugate provided a sustained anti-inflammatory effect for over 15 days. nih.govacs.org In contrast, treatment with an equivalent dose of unconjugated this compound offered only temporary relief, with inflammation recurring after the treatment was stopped. nih.govacs.org Histological analysis of the ankle joints from the animal models confirmed the superior anti-inflammatory and disease-modifying effects of the PEG conjugate compared to the free drug. nih.gov Another study explored thermoresponsive PEG-based dexamethasone prodrugs that can self-assemble into micelles, which could have therapeutic applications in conditions with elevated local temperatures, such as inflammation. digitellinc.com

Transdermal Delivery Investigations

Iontophoresis-Based Approaches for Enhanced Skin Permeation

Iontophoresis is a non-invasive technique that utilizes a low-level electrical current to enhance the transport of charged molecules, such as this compound, across the skin barrier. jospt.org Numerous studies have demonstrated that cathodal iontophoresis significantly increases the permeation of this compound through the skin compared to passive diffusion or anodal iontophoresis. tandfonline.com